5-Methoxy-2-(methoxymethyl)phenol
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Overview
Description
5-Methoxy-2-(methoxymethyl)phenol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(methoxymethyl)phenol typically involves the reaction of 2-methoxyphenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methoxymethyl intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(methoxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(methoxymethyl)phenol involves its interaction with various molecular targets and pathways. The compound can undergo oxidative demethylation, leading to the formation of reactive intermediates such as quinone methides. These intermediates can interact with cellular components, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Similar structure but with a methyl group instead of a methoxymethyl group.
2-Methoxyphenol: Lacks the methoxymethyl group and has only a methoxy group attached to the benzene ring.
Uniqueness
5-Methoxy-2-(methoxymethyl)phenol is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
62849-09-6 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methoxy-2-(methoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,10H,6H2,1-2H3 |
InChI Key |
HNBVTSVBPNYGQN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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